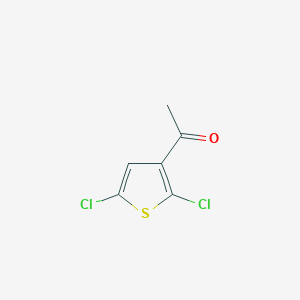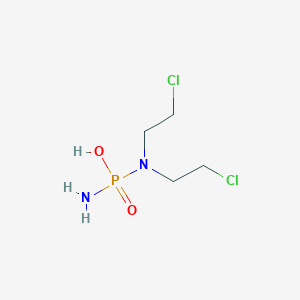
Phosphoramide mustard
Übersicht
Beschreibung
Phosphoramid-Senf ist ein biologisch aktiver Metabolit von Cyclophosphamid, einem weit verbreiteten Chemotherapeutikum. Es ist bekannt für seine starken alkylierenden Eigenschaften, die es ihm ermöglichen, Quervernetzungen mit DNA zu bilden, wodurch die DNA-Replikation gehemmt und zum Zelltod führt. Diese Verbindung spielt eine entscheidende Rolle bei der Antikrebsaktivität von Cyclophosphamid, indem sie DNA-Schäden in schnell teilenden Zellen induziert .
Vorbereitungsmethoden
Phosphoramid-Senf kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von Bis(2-chlorethyl)amin mit Phosphorylchlorid, gefolgt von Hydrolyse, um Phosphoramid-Senf zu erhalten. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung wasserfreier Lösungsmittel und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
In der industriellen Produktion wird Phosphoramid-Senf oft als stabiles Salz, wie z. B. Phosphoramid-Senf-Cyclohexanamin, hergestellt, um seine Stabilität und Handhabung zu verbessern .
Chemische Reaktionsanalyse
Phosphoramid-Senf durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Alkylierung: Es führt Alkylgruppen in biologisch aktive Moleküle ein und verhindert deren ordnungsgemäße Funktion.
Reaktion mit Thiolen: Phosphoramid-Senf reagiert mit Thiol-haltigen Verbindungen wie N-Acetylcystein und Mesna.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Thiol-haltige Verbindungen und verschiedene Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind DNA-Addukte und quervernetzte DNA .
Wissenschaftliche Forschungsanwendungen
Phosphoramid-Senf hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung verwendet, um Alkylierungsreaktionen und DNA-Schadensmechanismen zu untersuchen.
Biologie: Forscher verwenden es, um die zellulären Reaktionen auf DNA-Schäden und die Mechanismen der DNA-Reparatur zu untersuchen.
Medizin: Phosphoramid-Senf wird umfassend für seine Antikrebs-Eigenschaften und seine Rolle in der Chemotherapie untersucht.
Wirkmechanismus
Der primäre Wirkmechanismus von Phosphoramid-Senf beinhaltet die Bildung von DNA-Quervernetzungen. Diese Verbindung bildet Interstrang- und Intrastrang-Quervernetzungen an Guanin-N-7-Positionen in DNA, wodurch die DNA-Replikation und -Transkription verhindert wird. Dies führt zu einem Zellzyklusarrest und letztendlich zum Zelltod . Die molekularen Zielstrukturen von Phosphoramid-Senf umfassen DNA und verschiedene DNA-Reparaturproteine, die an der DNA-Schadensantwort beteiligt sind .
Analyse Chemischer Reaktionen
Phosphoramide mustard undergoes several types of chemical reactions, including:
Alkylation: It introduces alkyl groups into biologically active molecules, preventing their proper functioning.
Reaction with Thiols: this compound reacts with thiol-containing compounds like N-acetylcysteine and mesna.
Common reagents used in these reactions include thiol-containing compounds and various solvents. The major products formed from these reactions are DNA adducts and cross-linked DNA .
Wissenschaftliche Forschungsanwendungen
Phosphoramide mustard has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study alkylation reactions and DNA damage mechanisms.
Biology: Researchers use it to investigate the cellular responses to DNA damage and the mechanisms of DNA repair.
Medicine: this compound is extensively studied for its anticancer properties and its role in chemotherapy.
Wirkmechanismus
The primary mechanism of action of phosphoramide mustard involves the formation of DNA cross-links. This compound forms interstrand and intrastrand cross-links at guanine N-7 positions in DNA, preventing DNA replication and transcription. This leads to cell cycle arrest and ultimately cell death . The molecular targets of this compound include DNA and various DNA repair proteins involved in the DNA damage response .
Vergleich Mit ähnlichen Verbindungen
Phosphoramid-Senf gehört zur Klasse der alkylierenden Agenzien, die als Stickstoff-Senfstoffe bekannt sind. Ähnliche Verbindungen umfassen:
Cyclophosphamid: Die Stammverbindung von Phosphoramid-Senf, die in der Chemotherapie verwendet wird.
Ifosfamid: Ein weiterer Oxazaphosphorin-Senf mit ähnlichen Antikrebs-Eigenschaften.
Chlorambucil: Ein Stickstoff-Senf, der bei der Behandlung der chronisch-lymphatischen Leukämie eingesetzt wird.
Phosphoramid-Senf ist aufgrund seiner spezifischen Bildung als Metabolit von Cyclophosphamid und seiner starken DNA-Quervernetzungsfähigkeit einzigartig, was es bei der Krebsbehandlung hochwirksam macht .
Eigenschaften
IUPAC Name |
amino-[bis(2-chloroethyl)amino]phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11Cl2N2O2P/c5-1-3-8(4-2-6)11(7,9)10/h1-4H2,(H3,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXQSIKBGKVNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)P(=O)(N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20144036 | |
| Record name | Phosphoramide mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20144036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10159-53-2 | |
| Record name | Phosphoramide mustard | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10159-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoramide mustard | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010159532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoramide mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20144036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-BIS(2-CHLOROETHYL)PHOSPHORODIAMIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K9ULD24RM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


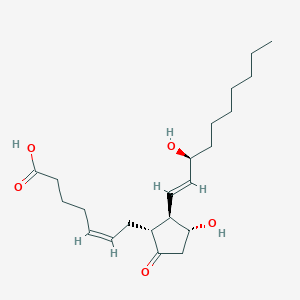
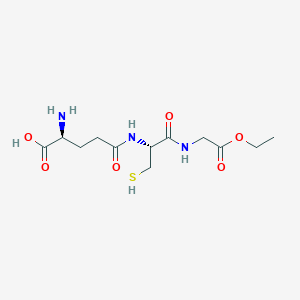
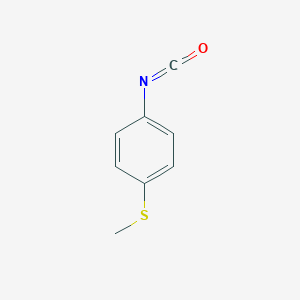






![[2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B158962.png)
![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)


